4-tert-butylphenyl sulfamate
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Overview
Description
4-tert-Butylphenyl sulfamate is an organic compound with the molecular formula C10H15NO3S. It is a versatile compound that has gained importance in various fields of scientific research and industry. This compound is known for its potential as a potent inhibitor of carbonic anhydrase enzymes, which are implicated in many pathological conditions, including glaucoma, cancer, and obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl sulfamate typically involves the reaction of 4-tert-butylphenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
4-tert-Butylphenol+Sulfamoyl chloride→4-tert-Butylphenyl sulfamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4-tert-Butylphenyl sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which play a role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like glaucoma, cancer, and obesity.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl sulfamate involves its interaction with carbonic anhydrase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can affect various physiological processes, including fluid balance, respiration, and pH regulation .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An isomeric compound with similar structural features but different functional groups.
4-tert-Butylbenzenesulfonic acid: Another related compound with a sulfonic acid group instead of a sulfamate group.
Uniqueness
4-tert-Butylphenyl sulfamate is unique due to its sulfamate group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
CAS No. |
541502-95-8 |
---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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